5-bromo-6-chloropyridine-3-sulfonyl fluoride
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Overview
Description
5-bromo-6-chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl fluoride functional groups attached to a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-bromo-6-chloropyridine-3-sulfonyl fluoride typically involves the reaction of 5-bromo-6-chloropyridine-3-sulfonyl chloride with hydrogen fluoride . The reaction conditions include the use of an appropriate solvent and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-bromo-6-chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen fluoride, amines, alcohols, and boron reagents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-bromo-6-chloropyridine-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various coupling reactions.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: It may be explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloropyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
5-bromo-6-chloropyridine-3-sulfonyl fluoride can be compared with other similar compounds, such as:
5-bromo-6-chloropyridine-3-sulfonyl chloride: This compound is a precursor in the synthesis of this compound and has similar reactivity.
5-bromo-6-chloropyridine-3-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group, leading to different reactivity and applications.
6-chloropyridine-3-sulfonyl fluoride: This compound lacks the bromine atom, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement on the pyridine ring, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
1934925-17-3 |
---|---|
Molecular Formula |
C5H2BrClFNO2S |
Molecular Weight |
274.5 |
Purity |
95 |
Origin of Product |
United States |
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